molecular formula C20H20ClN3O4 B11294728 2-(4-chloro-3-methylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide

2-(4-chloro-3-methylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide

Cat. No.: B11294728
M. Wt: 401.8 g/mol
InChI Key: FTONLEBIXAHLJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3-methylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be summarized as follows:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.

    Oxadiazole Ring Formation: The next step involves the formation of the 1,2,4-oxadiazole ring. This can be achieved by reacting the phenoxy intermediate with a suitable nitrile oxide precursor under controlled conditions.

    Coupling Reaction: The final step involves the coupling of the oxadiazole intermediate with 4-methoxyphenyl acetic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-methylphenoxy)acetic acid
  • 2-(4-chloro-3-methylphenoxy)-N-(2-hydroxyethyl)acetamide
  • 2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide stands out due to the presence of the 1,2,4-oxadiazole ring, which imparts unique chemical and biological properties

Properties

Molecular Formula

C20H20ClN3O4

Molecular Weight

401.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]acetamide

InChI

InChI=1S/C20H20ClN3O4/c1-13-11-16(7-8-17(13)21)27-12-18(25)22-10-9-19-23-20(24-28-19)14-3-5-15(26-2)6-4-14/h3-8,11H,9-10,12H2,1-2H3,(H,22,25)

InChI Key

FTONLEBIXAHLJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NCCC2=NC(=NO2)C3=CC=C(C=C3)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.